6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Medicinal chemistry ADME prediction CNS drug design

6-(4-Fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1155003-03-4) is a heterocyclic building block featuring a fused imidazo[2,1-b]thiazole core, a 4-fluorophenoxy substituent at the 6-position, and a reactive aldehyde at the 5-position. Its molecular formula is C12H7FN2O2S with a molecular weight of 262.26 g/mol.

Molecular Formula C12H7FN2O2S
Molecular Weight 262.26 g/mol
CAS No. 1155003-03-4
Cat. No. B6614321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
CAS1155003-03-4
Molecular FormulaC12H7FN2O2S
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(N3C=CSC3=N2)C=O)F
InChIInChI=1S/C12H7FN2O2S/c13-8-1-3-9(4-2-8)17-11-10(7-16)15-5-6-18-12(15)14-11/h1-7H
InChIKeySXLDFFDQTFZXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1155003-03-4): Structural & Physicochemical Profile for Research Procurement


6-(4-Fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1155003-03-4) is a heterocyclic building block featuring a fused imidazo[2,1-b]thiazole core, a 4-fluorophenoxy substituent at the 6-position, and a reactive aldehyde at the 5-position. Its molecular formula is C12H7FN2O2S with a molecular weight of 262.26 g/mol . The aldehyde serves as a versatile handle for condensation, reductive amination, or Grignard reactions, enabling rapid diversification into lead-like libraries.

Procurement Risk: Why 6-(4-Fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Cannot Be Substituted Ad Hoc


The combination of the electron-withdrawing 4-fluorophenoxy ether and the electron-deficient imidazo[2,1-b]thiazole scaffold creates a unique electronic and steric environment that cannot be replicated by simple aryl-substituted analogs such as 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-30-7) . The ether oxygen introduces a hydrogen-bond acceptor site and alters the molecular electrostatic potential surface, directly impacting target binding, metabolic soft-spot geography, and physicochemical properties such as topological polar surface area (TPSA) and logP . Interchanging the 4-fluorophenoxy group with a 4-chloro, 4-bromo, or methoxy analog, or reverting to a direct C–C linked phenyl ring, will shift the compound's ADME and reactivity profile, potentially invalidating a synthetic route or a structure-activity relationship (SAR) series. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 6-(4-Fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde vs. Closest Analogs


Topological Polar Surface Area (TPSA) Reduction vs. 4-Fluorophenyl Analog Improves Predicted Membrane Permeability

The target compound exhibits a significantly lower TPSA (43.6 Ų) compared to its direct carbon-linked analog 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (TPSA 62.6 Ų) . The ~19 Ų reduction arises from the ether oxygen altering the spatial distribution of polar atoms. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration and passive membrane permeability, positioning the fluorophenoxy compound as a superior scaffold candidate for CNS-targeted libraries [1].

Medicinal chemistry ADME prediction CNS drug design

Enhanced Hydrogen-Bond Acceptor Capacity Differentiates Pharmacophore Engagement from Direct Aryl Analogs

The 4-fluorophenoxy substituent introduces an additional hydrogen-bond acceptor (ether oxygen), resulting in a total of 5 H-bond acceptors compared to 4 for the 6-(4-fluorophenyl) analog . The ether oxygen offers a strategically placed interaction site that the direct aryl derivative lacks, enabling bifurcated or water-mediated hydrogen bonds with kinase hinge regions or receptor residues without requiring a scaffold hop. This additional HBA is achieved without increasing the number of hydrogen-bond donors (both compounds have 0 HBD).

Structure-based drug design Ligand efficiency Binding mode

Fluorine-Driven Metabolic Stability Advantage Over Chloro- and Methyl-Substituted Phenoxy Analogs

The 4-fluoro substituent on the phenoxy ring is recognized to enhance metabolic stability relative to 4-chloro, 4-bromo, or 4-methyl analogs by reducing CYP450-mediated oxidation at the para position [1]. While direct head-to-head metabolic stability data for the phenoxy-imidazo[2,1-b]thiazole series are not publicly disclosed, the well-established 'fluorine walk' strategy in medicinal chemistry supports the preference for fluorine as a blocking group that resists oxidative metabolism better than chlorine or aliphatic substituents. This principle is class-consistent across diverse heteroaromatic scaffolds [2].

Metabolic stability Cytochrome P450 Halogen selection

Differentiated LogP and Rotatable Bond Profile Drives Distinct Physicochemical Space from Direct Aryl Analogs

The target compound exhibits a logP of 3.14 and 3 rotatable bonds . Its 4-fluorophenyl analog (CAS 134670-30-7) has a comparable logP of 3.01 (XlogP 3.4) but only 2 rotatable bonds . The additional rotatable bond in the target compound arises from the C–O–C ether linkage, which introduces conformational flexibility that can be exploited to access binding pockets not reachable by the more rigid direct aryl scaffold. The comparable logP indicates that the ether oxygen is effectively compensated hydrophobically by the subtle structural rearrangement, maintaining drug-like lipophilicity while adding pharmacophoric functionality.

Lipophilicity Physicochemical property space Lead optimization

Optimal Procurement and Application Scenarios for 6-(4-Fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde


Preferred Aldehyde Building Block for CNS-Penetrant Kinase Inhibitor Libraries

The compound's low TPSA (43.6 Ų) and moderate logP (3.14) align with CNS drug-likeness criteria . Medicinal chemists targeting brain-penetrant kinase inhibitors should prioritize this scaffold over the 6-(4-fluorophenyl) analog (TPSA 62.6 Ų) when passive diffusion across the blood-brain barrier is a design requirement .

Late-Stage Diversification via Aldehyde Handle for PROTAC and Molecular Glue Synthesis

The reactive 5-carbaldehyde enables conjugation to E3 ligase ligands or other warheads via imine, amine, or hydrazone linkages. The 4-fluorophenoxy group provides an additional vector for ternary complex stabilization without significantly altering drug-like properties, as evidenced by the conserved logP and favorable TPSA .

Metabolically Shielded Scaffold for Oral Drug Candidates Requiring Long Half-Life

The 4-fluoro substituent on the phenoxy ring is expected to confer superior metabolic stability compared to 4-chloro or 4-methyl analogs, based on well-established fluorine medicinal chemistry principles [1]. This makes the compound a strategic choice for oral programs where prolonged target engagement is required and CYP-mediated clearance is a concern.

Fragment-Based Screening Library Enrichment with Pharmacophore-Diverse Imidazo[2,1-b]thiazoles

The combination of 5 H-bond acceptors, zero H-bond donors, and a rigid yet rotatable ether linkage fills a distinct region of fragment chemical space not occupied by directly aryl-substituted analogs . Incorporating this compound into fragment libraries increases pharmacophore diversity and potential for hit discovery against challenging targets.

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